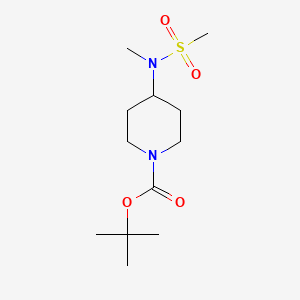
tert-butyl 4-(N-methylmethanesulfonamido)piperidine-1-carboxylate
Vue d'ensemble
Description
The compound “tert-butyl 4-(N-methylmethanesulfonamido)piperidine-1-carboxylate” is a derivative of N-Boc piperazine . It is used as an intermediate in the manufacture of fentanyl and its analogues .
Synthesis Analysis
This compound can be synthesized via a variety of different methods, each of which involves the use of specific precursor chemicals . It is one of the precursors that have been placed under international control due to its use in the illicit manufacture of fentanyl .Molecular Structure Analysis
The molecular structure of this compound is complex. It is an N-protected derivative of 4-anilinopiperidine which can be readily converted to fentanyl or related analogues in several straightforward synthetic steps .Chemical Reactions Analysis
The compound serves as a useful building block/intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Mécanisme D'action
Tert-butyl 4-(N-methylmethanesulfonamido)piperidine-1-carboxylate has been found to interact with proteins and enzymes in the body. It binds to specific sites on the proteins and enzymes, which can alter their function and structure. This can lead to changes in the biochemical and physiological processes in the body, such as inflammation and pain reduction.
Biochemical and Physiological Effects
This compound has been found to have anti-inflammatory, analgesic, and anticancer effects. It has been found to reduce inflammation and pain, as well as inhibit the growth of cancer cells. It has also been found to improve the functioning of the immune system and reduce the risk of infection.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl 4-(N-methylmethanesulfonamido)piperidine-1-carboxylate has several advantages for laboratory experiments. It is a relatively inexpensive compound that is easy to synthesize, and it has a wide range of potential applications. However, it is important to note that this compound is not approved for use in humans and should only be used in laboratory experiments.
Orientations Futures
There are several potential future directions for tert-butyl 4-(N-methylmethanesulfonamido)piperidine-1-carboxylate research. These include further studies of its anti-inflammatory and analgesic effects, as well as its potential to inhibit the growth of cancer cells. Additionally, further research into its mechanism of action and its potential applications in biochemistry and physiology could be beneficial. Finally, further research into its potential applications in laboratory experiments could be beneficial.
Applications De Recherche Scientifique
Tert-butyl 4-(N-methylmethanesulfonamido)piperidine-1-carboxylate has been studied for its potential applications in biochemistry and physiology. In biochemistry, it has been used to study the structure and function of proteins and enzymes. In physiology, it has been studied for its potential use as an anti-inflammatory agent and for its potential to reduce pain and inflammation. It has also been studied for its potential to inhibit the growth of cancer cells.
Safety and Hazards
This compound is a precursor used in the illicit manufacture of fentanyl, a major contributing drug to the opioid crisis in North America . Therefore, it is under international control to prevent its diversion from licit industry . It is also known to cause serious eye irritation and may cause respiratory irritation .
Propriétés
IUPAC Name |
tert-butyl 4-[methyl(methylsulfonyl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4S/c1-12(2,3)18-11(15)14-8-6-10(7-9-14)13(4)19(5,16)17/h10H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKBZBGSPXCXPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-methoxy-2-methyl-5-(propan-2-yl)benzenesulfonyl]-5,6-dimethyl-1H-1,3-benzodiazole](/img/structure/B6417126.png)
![3-(2-fluorophenyl)-2-[(2-methoxyethyl)amino]-4H-furo[3,2-c]chromen-4-one](/img/structure/B6417131.png)
![methyl 4-{8-fluoro-2-[(2-methoxyethyl)amino]-4-oxo-4H-furo[3,2-c]chromen-3-yl}benzoate](/img/structure/B6417138.png)
![1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B6417155.png)
![3-methyl-7-[(3-methylphenyl)methyl]-8-{[2-(morpholin-4-yl)ethyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6417162.png)
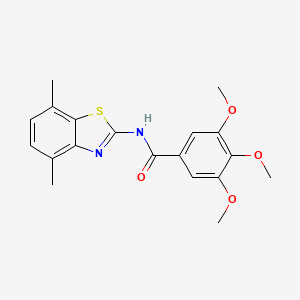
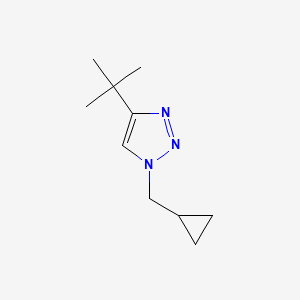
![2-[8-(dimethylamino)-3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B6417173.png)
![10-(4-ethoxyphenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B6417175.png)
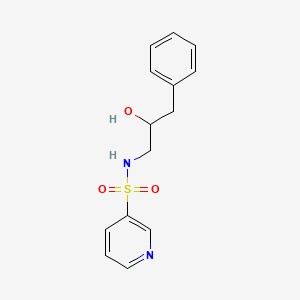
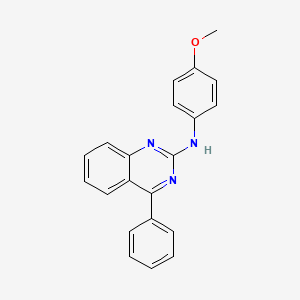
![1-benzyl-2-[(4-methoxyphenoxy)methyl]-1H-1,3-benzodiazole](/img/structure/B6417192.png)
![2-[(diethylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B6417200.png)
![8-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6417218.png)
